molecular formula C14H19NO5S B6715340 Methyl 4-[(1-hydroxycyclobutyl)methyl-methylsulfamoyl]benzoate

Methyl 4-[(1-hydroxycyclobutyl)methyl-methylsulfamoyl]benzoate

Cat. No.: B6715340
M. Wt: 313.37 g/mol
InChI Key: WJWASIBFARSDAS-UHFFFAOYSA-N
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Description

  • Reactants: Cyclobutyl bromide and the benzoate ester
  • Catalyst: Palladium on carbon (Pd/C)
  • Conditions: Hydrogenation at room temperature and atmospheric pressure
  • Step 3: Addition of Methylsulfamoyl Group

    • Reactants: Methylsulfonyl chloride and the cyclobutyl benzoate ester
    • Catalyst: Triethylamine
    • Conditions: Stirring at 0-5°C for 2-3 hours
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of Methyl 4-[(1-hydroxycyclobutyl)methyl-methylsulfamoyl]benzoate typically involves multiple steps. One common route starts with the preparation of the benzoate ester, followed by the introduction of the cyclobutyl group and the methylsulfamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Preparation of Benzoate Ester

      • Reactants: Benzoic acid and methanol
      • Catalyst: Sulfuric acid
      • Conditions: Reflux at 60-70°C for 4-6 hours

    Chemical Reactions Analysis

    Types of Reactions

    Methyl 4-[(1-hydroxycyclobutyl)methyl-methylsulfamoyl]benzoate can undergo various chemical reactions, including:

      Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

      Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

      Substitution: The methylsulfamoyl group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium at room temperature.

      Reduction: Lithium aluminum hydride in dry ether at 0°C.

      Substitution: Sodium hydride in dimethylformamide at 25°C.

    Major Products

      Oxidation: Formation of a ketone derivative.

      Reduction: Formation of an alcohol derivative.

      Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    Methyl 4-[(1-hydroxycyclobutyl)methyl-methylsulfamoyl]benzoate has several scientific research applications:

      Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

      Biology: Investigated for its potential as a biochemical probe.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of advanced materials with specific properties.

    Mechanism of Action

    The mechanism of action of Methyl 4-[(1-hydroxycyclobutyl)methyl-methylsulfamoyl]benzoate involves its interaction with specific molecular targets. The hydroxyl and methylsulfamoyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The cyclobutyl group may contribute to the compound’s stability and binding affinity.

    Comparison with Similar Compounds

    Similar Compounds

    • Methyl 4-[(1-hydroxycyclopropyl)methyl-methylsulfamoyl]benzoate
    • Methyl 4-[(1-hydroxycyclopentyl)methyl-methylsulfamoyl]benzoate
    • Methyl 4-[(1-hydroxycyclohexyl)methyl-methylsulfamoyl]benzoate

    Uniqueness

    Methyl 4-[(1-hydroxycyclobutyl)methyl-methylsulfamoyl]benzoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

    Properties

    IUPAC Name

    methyl 4-[(1-hydroxycyclobutyl)methyl-methylsulfamoyl]benzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H19NO5S/c1-15(10-14(17)8-3-9-14)21(18,19)12-6-4-11(5-7-12)13(16)20-2/h4-7,17H,3,8-10H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WJWASIBFARSDAS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(CC1(CCC1)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H19NO5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    313.37 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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